molecular formula C26H21FN2O5 B2533904 Methyl 2-((6-(3-fluorobenzamido)-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate CAS No. 1207058-68-1

Methyl 2-((6-(3-fluorobenzamido)-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate

Cat. No. B2533904
CAS RN: 1207058-68-1
M. Wt: 460.461
InChI Key: ABDBHDCCMOAGCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-((6-(3-fluorobenzamido)-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a complex process that involves multiple steps and requires specialized equipment and expertise.

Scientific Research Applications

Novel Fluorophores

Research into novel stable fluorophores, such as 6-methoxy-4-quinolone derivatives, demonstrates their potential in biomedical analysis due to their strong fluorescence across a wide pH range in aqueous media. These compounds exhibit high stability to light and heat, making them suitable as fluorescent labeling reagents for detecting carboxylic acids. Such characteristics suggest that derivatives similar to Methyl 2-((6-(3-fluorobenzamido)-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate could be applied in labeling and detection techniques in biochemical research (Hirano et al., 2004).

Aldose Reductase Inhibitors

Compounds based on quinoxalinone structures have been synthesized to serve as potent aldose reductase inhibitors, which could be useful in managing diabetic complications. These inhibitors combine antioxidant activity with their inhibitory action, suggesting that derivatives of Methyl 2-((6-(3-fluorobenzamido)-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate might have applications in therapeutic strategies against oxidative stress-related disorders (Qin et al., 2015).

Metal Ion Sensors

Quinoline derivatives have been investigated for their potential as chemosensors, with specific focus on the detection of metal ions such as Zn(2+) in biological and environmental samples. These sensors exhibit significant fluorescence enhancement upon binding with metal ions, indicating potential applications for Methyl 2-((6-(3-fluorobenzamido)-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate derivatives in monitoring and studying metal ion dynamics in various contexts (Li et al., 2014).

Neurological Disorder Treatments

The synthesis and evaluation of tetracyclic quinoxaline derivatives have identified compounds with multifunctional activity, including binding affinity to serotonin and dopamine receptors, indicating their potential in treating neuropsychiatric and neurological disorders. This suggests that structural analogs of Methyl 2-((6-(3-fluorobenzamido)-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate could be explored as drug candidates for these conditions (Li et al., 2014).

Antimalarial Activity

Research on quinoline derivatives has also focused on their antimalarial activity. Structural optimization has led to compounds with potent efficacy against Plasmodium berghei, including resistant strains. This highlights the potential for Methyl 2-((6-(3-fluorobenzamido)-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate analogs to contribute to antimalarial drug development (Werbel et al., 1986).

properties

IUPAC Name

methyl 2-[6-[(3-fluorobenzoyl)amino]-2-(4-methoxyphenyl)quinolin-4-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN2O5/c1-32-20-9-6-16(7-10-20)23-14-24(34-15-25(30)33-2)21-13-19(8-11-22(21)29-23)28-26(31)17-4-3-5-18(27)12-17/h3-14H,15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDBHDCCMOAGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC(=CC=C4)F)C(=C2)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((6-(3-fluorobenzamido)-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate

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